molecular formula C13H26O2Si B12573291 Tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane CAS No. 488748-61-4

Tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane

Katalognummer: B12573291
CAS-Nummer: 488748-61-4
Molekulargewicht: 242.43 g/mol
InChI-Schlüssel: NIMYBJRFGYKCNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane is an organosilicon compound characterized by the presence of a tert-butyl group, a cyclobutylideneethoxy moiety, and a dimethylsilane group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with a suitable cyclobutylideneethoxy precursor. The reaction is usually carried out in the presence of a base such as imidazole or triethylamine in an anhydrous solvent like dichloromethane. The reaction conditions often require low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction could produce silanes with different substituents.

Wissenschaftliche Forschungsanwendungen

Tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane has several scientific research applications:

Wirkmechanismus

The mechanism of action of tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane involves its ability to act as a protecting group, stabilizing reactive intermediates during chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating selective transformations in complex synthetic sequences .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which provides distinct reactivity and stability compared to other organosilicon compounds. This uniqueness makes it valuable in specialized synthetic applications and research .

Eigenschaften

CAS-Nummer

488748-61-4

Molekularformel

C13H26O2Si

Molekulargewicht

242.43 g/mol

IUPAC-Name

tert-butyl-(2-cyclobutylideneethoxymethoxy)-dimethylsilane

InChI

InChI=1S/C13H26O2Si/c1-13(2,3)16(4,5)15-11-14-10-9-12-7-6-8-12/h9H,6-8,10-11H2,1-5H3

InChI-Schlüssel

NIMYBJRFGYKCNG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)[Si](C)(C)OCOCC=C1CCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.